Parp10/15-IN-3 -

Parp10/15-IN-3

Catalog Number: EVT-15494471
CAS Number:
Molecular Formula: C15H18N2O3
Molecular Weight: 274.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Parp10/15-IN-3 is a selective inhibitor targeting the enzymes PARP10 and PARP15, which are part of the poly(ADP-ribose) polymerase family involved in various cellular processes, including DNA repair and stress responses. The compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, by modulating pathways related to cellular stress and apoptosis.

Source and Classification

Parp10/15-IN-3 is classified as a small organic molecule with the chemical formula C15H18N2O3. It is synthesized through multi-step organic synthesis techniques that involve various chemical reactions to form its active structure. The compound is designed to inhibit the activity of its target enzymes effectively, thereby interfering with their role in cellular processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Parp10/15-IN-3 typically involves the following steps:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds and amine derivatives.
  2. Formation of Key Intermediates: Reactions such as nitration, reduction, and acylation are employed to create key intermediates.
  3. Coupling Reactions: These intermediates are coupled using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to build the core structure.
  4. Final Steps: Purification techniques such as recrystallization or chromatography are utilized to achieve high purity of the final product .
Molecular Structure Analysis

Structure and Data

The molecular structure of Parp10/15-IN-3 can be represented as follows:

  • Chemical Formula: C15H18N2O3
  • Molecular Weight: Approximately 270.32 g/mol
  • Structural Features: The compound features a phenoxybenzamide structure that is significant for its interaction with PARP enzymes.

Data regarding its 3D structure can be obtained from databases such as PubChem, where detailed information about its conformation and spatial arrangement is available .

Chemical Reactions Analysis

Reactions and Technical Details

Parp10/15-IN-3 participates in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions may occur where a nucleophile replaces a leaving group within the compound.

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Mechanism of Action

Process and Data

Parp10/15-IN-3 exerts its effects primarily by inhibiting the activities of PARP10 and PARP15. These enzymes are crucial for the ADP-ribosylation of target proteins involved in DNA repair mechanisms and cellular stress responses:

  • Inhibition of Enzymatic Activity: By blocking these enzymes, Parp10/15-IN-3 disrupts normal cellular functions related to DNA repair, leading to increased cellular stress.
  • Induction of Cell Death Pathways: The resultant accumulation of DNA damage may trigger apoptosis, a programmed cell death pathway, thereby potentially enhancing the efficacy of cancer treatments .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Parp10/15-IN-3 include:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical properties include reactivity under various conditions:

  • Stability under acidic conditions has been noted, indicating resilience against hydrolysis at lower pH levels .
Applications

Scientific Uses

Parp10/15-IN-3 has several potential applications in scientific research and clinical settings:

  1. Cancer Research: Its ability to inhibit PARP enzymes makes it a candidate for enhancing the efficacy of existing cancer therapies by targeting DNA repair mechanisms in cancer cells.
  2. Cellular Stress Studies: Researchers utilize this compound to study pathways related to cellular stress responses and apoptosis.
  3. Drug Development: As a selective inhibitor, it serves as a lead compound for developing more potent derivatives aimed at specific therapeutic targets within the PARP family .
Molecular Pharmacology of PARP10/15-IN-3

Structural Basis of Dual PARP10/PARP15 Inhibition

Structural Determinants of PARP10 Catalytic Domain Binding

PARP10/15-IN-3 (Compound 8a) binds the nicotinamide (NI) subpocket within PARP10's catalytic domain through its 2,3-dihydrophthalazine-1,4-dione (DHP) core. This scaffold mimics the nicotinamide moiety of NAD⁺, forming π-π stacking interactions with conserved tyrosine residues (Tyr564 and Tyr795 in human PARP10) that typically coordinate the nicotinamide ring of NAD⁺ [1] [6]. The inhibitor's phenethyloxy side chain extends into the adenosine subpocket (ADE site), engaging in hydrophobic interactions with residues like Ile885 and Leu889. Crystallographic studies reveal that the DHP oxygen atoms form hydrogen bonds with conserved serine and glycine residues (Ser768 and Gly767) in the catalytic loop, displacing the catalytic water molecule essential for NAD⁺ hydrolysis [6] [9]. This binding mode results in competitive inhibition with NAD⁺, evidenced by an IC₅₀ of 0.14 µM for PARP10 (Table 1).

Table 1: Enzymatic Inhibition Profile of PARP10/15-IN-3

TargetIC₅₀ (μM)Assay TypeSelectivity vs. PARP1
PARP100.14Biochemical (ADP-ribosylation)>100-fold
PARP150.40Biochemical (ADP-ribosylation)>80-fold
PARP1>20Biochemical (PAR formation)Reference
TNKS2>10Biochemical (PAR formation)>50-fold

Data compiled from biochemical assays using full-length recombinant proteins and NAD⁺ as substrate [2] [4] [9].

Comparative Analysis of PARP15 Inhibitor Binding Pockets

Although PARP15 (ARTD7) shares 45% sequence identity in its catalytic domain with PARP10, structural nuances enable selective dual targeting. PARP10/15-IN-3 binds PARP15 (IC₅₀ = 0.40 µM) by exploiting a shallower ADE pocket compared to PARP10. The phenethyloxy group occupies a subpocket lined by Phe519 and Trp532 in PARP15, residues absent in PARP10. Molecular dynamics simulations indicate that PARP15's D-loop adopts a more open conformation, accommodating the inhibitor's hydrophobic substituents without steric clashes [6] [9]. Crucially, the conserved glycine hinge residue (Gly889 in PARP10 vs. Gly624 in PARP15) maintains hydrogen bonding with the DHP core, preserving high-affinity binding across both enzymes. However, subtle differences in electrostatic potential near the ADE site explain the 2.9-fold lower potency for PARP15 versus PARP10 [4] [6].

Table 2: Key Binding Pocket Features of PARP10 vs. PARP15

Structural FeaturePARP10PARP15Role in Inhibitor Binding
Nicotinamide Pocket SizeCompact (~350 ų)Compact (~330 ų)DHP core anchoring
Key H-Bond ResiduesSer768, Gly767, Tyr564Ser598, Gly624, Tyr526NAD⁺ competitive inhibition
ADE Pocket LiningIle885, Leu889 (Hydrophobic)Phe519, Trp532 (Aromatic)Phenethyloxy group accommodation
D-loop FlexibilityModerateHighAdaptive pocket expansion

Based on X-ray crystallography and mutagenesis studies [1] [3] [6].

Role of the H–Y–Φ Motif in Inhibitor Specificity

The catalytic H–Y–Φ triad (His-Tyr-Hydrophobic residue) defines mono-ADP-ribosyltransferase (mono-ART) specificity and is exploited by PARP10/15-IN-3 for selective inhibition. PARP10 and PARP15 possess H–Y–I and H–Y–L triads, respectively, contrasting with the H–Y–E motif of poly-ARTs like PARP1. The hydrophobic Φ residue (Ile in PARP10, Leu in PARP15) creates a steric block that prevents catalytic glutamate positioning required for poly-ADP-ribose elongation [3] [7]. PARP10/15-IN-3 leverages this topology:

  • Its DHP core sterically occludes the NAD⁺-binding site without requiring interactions with the glutamate residue critical for poly-ART activity.
  • The inhibitor’s phenethyloxy group extends toward the Φ residue (Ile910 in PARP10), forming van der Waals contacts that stabilize the inhibitor-enzyme complex [6].This confers >100-fold selectivity over PARP1 (IC₅₀ >20 µM) and >50-fold selectivity over tankyrases (TNKS2 IC₅₀ >10 µM). Notably, inhibitors designed for poly-ARTs (e.g., olaparib) show minimal activity against PARP10/15 due to their reliance on H–Y–E motif interactions [1] [3].

Cellular Functional Consequences of PARP10/15-IN-3

PARP10/15-IN-3 enters cells and reverses PARP10-induced apoptosis with an EC₅₀ of 1.5 µM in HeLa cells, as measured by colony formation assays [2] [4]. This rescue phenotype validates on-target engagement and functional inhibition of endogenous PARP10. Mechanistically, PARP10 regulates PCNA-dependent translesion synthesis (TLS) during DNA replication stress. By inhibiting PARP10-mediated MARylation of PCNA, PARP10/15-IN-3 disrupts the recruitment of error-prone TLS polymerases (e.g., Polη), leading to:

  • Reduced DNA damage tolerance in hydroxyurea-treated cells.
  • Accumulation of γH2AX foci, indicating unresolved replication stress [5] [6].Dual PARP10/15 inhibition also sensitizes cancer cells to ionizing radiation, implicating synergistic roles in DNA damage response. PARP15 knockdown phenocopies this effect, suggesting non-redundant functions in genomic stability [4] [6].

Properties

Product Name

Parp10/15-IN-3

IUPAC Name

6-(cyclohexylmethoxy)-2,3-dihydrophthalazine-1,4-dione

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

InChI

InChI=1S/C15H18N2O3/c18-14-12-7-6-11(8-13(12)15(19)17-16-14)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,18)(H,17,19)

InChI Key

PCAWJIMDNGAMRA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CC3=C(C=C2)C(=O)NNC3=O

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